molecular formula C16H16N2O3 B14138422 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea CAS No. 891424-94-5

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea

Katalognummer: B14138422
CAS-Nummer: 891424-94-5
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: RPVUCWGWPCOQCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea is an organic compound that features a benzodioxole ring and a methylphenyl group connected through a urea linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzodioxole and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and methylphenyl groups.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted benzodioxole or methylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The benzodioxole ring and methylphenyl group can interact with enzymes or receptors, leading to various biological effects. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylurea: Lacks the methyl group on the phenyl ring.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)urea: Has the methyl group in a different position on the phenyl ring.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)urea: Methyl group is ortho to the urea linkage.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to its analogs.

Eigenschaften

CAS-Nummer

891424-94-5

Molekularformel

C16H16N2O3

Molekulargewicht

284.31 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C16H16N2O3/c1-11-3-2-4-13(7-11)18-16(19)17-9-12-5-6-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,19)

InChI-Schlüssel

RPVUCWGWPCOQCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3

Löslichkeit

1.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.